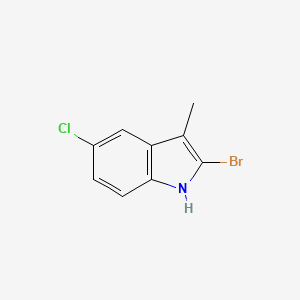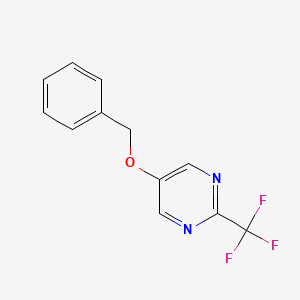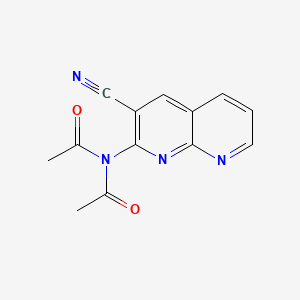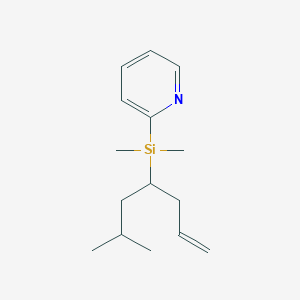
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrazine ring substituted with an aminoethyl group and a fluorophenyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from simple precursors such as ethylenediamine and diethyl oxalate, the pyrazine ring can be constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Aminoethyl Substitution: The aminoethyl group can be added through reductive amination or other suitable amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorophenyl group may enhance its binding affinity to specific targets, while the aminoethyl group could facilitate interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the fluorine atom, which may result in different biological activities.
1-(2-Aminoethyl)-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione: The fluorine atom is positioned differently, potentially altering its chemical properties.
1-(2-Aminoethyl)-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione: Substitution of fluorine with chlorine may affect its reactivity and biological effects.
Uniqueness
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the aminoethyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding interactions.
Propiedades
Fórmula molecular |
C12H12FN3O2 |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione |
InChI |
InChI=1S/C12H12FN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,5-6,14H2 |
Clave InChI |
JEMRWBFZYFACRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)

![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)


![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)
